molecular formula C17H19F2N3O4S B2766832 1-(2-difluoromethanesulfonylbenzoyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine CAS No. 2034336-39-3

1-(2-difluoromethanesulfonylbenzoyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine

Cat. No.: B2766832
CAS No.: 2034336-39-3
M. Wt: 399.41
InChI Key: OHRBFYJXWDBKAV-UHFFFAOYSA-N
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Description

The compound “1-(2-difluoromethanesulfonylbenzoyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine” is a complex organic molecule that features a combination of aromatic, sulfonyl, and piperazine functional groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound could be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable chemicals.

Future Directions

While specific future directions for this compound were not found, there is ongoing research in the field of difluoromethylation processes . This research could potentially lead to new applications and synthesis methods for compounds like this one.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the difluoromethylsulfonyl group, the attachment of the phenyl ring, and the incorporation of the piperazine and isoxazole moieties. Typical synthetic routes might include:

    Formation of the Difluoromethylsulfonyl Group: This could be achieved through the reaction of a suitable precursor with difluoromethyl sulfone under specific conditions.

    Attachment of the Phenyl Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl ring to the difluoromethylsulfonyl group.

    Incorporation of the Piperazine and Isoxazole Moieties: These groups could be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound is likely to undergo various types of chemical reactions, including:

    Oxidation: The aromatic and piperazine groups might be susceptible to oxidation under certain conditions.

    Reduction: The sulfonyl group could potentially be reduced to a sulfide or thiol.

    Substitution: The aromatic ring and piperazine moiety might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or piperazine moiety.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfonyl-containing aromatic compounds or piperazine derivatives. Examples could include:

  • (2-(Methylsulfonyl)phenyl)(4-(methylpiperazin-1-yl)methanone)
  • (2-(Trifluoromethylsulfonyl)phenyl)(4-(ethylpiperazin-1-yl)methanone)

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O4S/c1-12-13(10-20-26-12)11-21-6-8-22(9-7-21)16(23)14-4-2-3-5-15(14)27(24,25)17(18)19/h2-5,10,17H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRBFYJXWDBKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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